molecular formula C9H8ClIO B14804251 1-Chloro-4-cyclopropoxy-2-iodobenzene

1-Chloro-4-cyclopropoxy-2-iodobenzene

Cat. No.: B14804251
M. Wt: 294.51 g/mol
InChI Key: FZOMNOOEWCRUCX-UHFFFAOYSA-N
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Description

1-Chloro-4-cyclopropoxy-2-iodobenzene is an organic compound with the molecular formula C9H8ClIO and a molecular weight of 294.52 g/mol . This compound is characterized by the presence of a chlorine atom, a cyclopropoxy group, and an iodine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-chloro-4-iodobenzene with cyclopropyl alcohol in the presence of a base to form the desired compound .

Industrial Production Methods: Industrial production of 1-Chloro-4-cyclopropoxy-2-iodobenzene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-cyclopropoxy-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions may involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Substitution Reactions: Products may include derivatives with different functional groups replacing the chlorine or iodine atoms.

    Oxidation and Reduction Reactions: Products can vary based on the extent of oxidation or reduction, leading to compounds with altered oxidation states.

Scientific Research Applications

1-Chloro-4-cyclopropoxy-2-iodobenzene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and interactions involving halogenated aromatic compounds.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional attributes.

Mechanism of Action

The mechanism by which 1-Chloro-4-cyclopropoxy-2-iodobenzene exerts its effects involves interactions with molecular targets and pathways. For example, in nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanism where the nucleophile attacks the aromatic ring, forming a Meisenheimer complex intermediate . This intermediate then eliminates the leaving group, resulting in the substitution product.

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-cyclopropoxy-2-iodobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C9H8ClIO

Molecular Weight

294.51 g/mol

IUPAC Name

1-chloro-4-cyclopropyloxy-2-iodobenzene

InChI

InChI=1S/C9H8ClIO/c10-8-4-3-7(5-9(8)11)12-6-1-2-6/h3-6H,1-2H2

InChI Key

FZOMNOOEWCRUCX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)Cl)I

Origin of Product

United States

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